(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Overview
Description
This compound belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group . It targets the protein aldose reductase .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated against Helicobacter pylori . The reactions of 2-amino-4-methyl-5-(5-nitro-2-furyl) thiazole with excess methyl iodide leads to 3,4-dimethyl-2-methylamino-5-(5-nitro-2-furyl) thiazolium iodide, which is converted to 2-imino-3,4-dimethyl-5(-nitro-2-furyl) thiazoline under the influence of bases .Molecular Structure Analysis
The molecular formula of this compound is C8H5N3O6S . The average mass is 271.207 Da and the monoisotopic mass is 270.989905597 Da .Scientific Research Applications
Antituberculosis Activity
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide and its derivatives have been investigated for their antituberculosis properties. These compounds have shown significant in vitro activity against Mycobacterium tuberculosis (Mir, Siddiqui, & Comrie, 1991), (Mir, Siddiqui, & Comrie, 1971). This indicates potential applications in the treatment of tuberculosis.
Antibacterial and Antifungal Properties
Studies have also highlighted the antibacterial and antifungal activities of these compounds. Certain derivatives have exhibited strong antibacterial activities against Staphylococcus aureus and promising antifungal activity (Hirao, Kato, & Hirota, 1971), (Frank & Kalluraya, 2005).
Synthesis and Structural Studies
Research has also focused on the synthesis of this compound and its derivatives. The characteristic features of many commercial agrochemicals and drugs include the 5-nitro-2-furyl or 2,5-dimethyl-3-furyl building blocks, which are present in these compounds (Jedlovská & Gavláková, 1994).
Antiprotozoal Activity
There's also evidence of antiprotozoal activities of similar nitrofuran derivatives, which could suggest potential applications in treating protozoal infections (Gadebusch & Basch, 1974).
Antituberculosis Agents Synthesis and Evaluation
Further studies include the synthesis and evaluation of in vitro antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives, indicating a broad area of research in antituberculosis agents (Foroumadi et al., 2004).
Carcinogenicity Studies
It's important to note that some studies have investigated the carcinogenicity of similar compounds, although this may not directly relate to (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (Cohen et al., 1975).
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given its ability to target aldose reductase . Additionally, the synthesis of related compounds and their evaluation against various biological targets could be a promising area of research .
properties
IUPAC Name |
2-[[5-(3-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O5S/c9-10-5(14)3-19-8-12-11-7(18-8)6-4(13(15)16)1-2-17-6/h1-2H,3,9H2,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZPVPCDYBXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1[N+](=O)[O-])C2=NN=C(O2)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159294 | |
Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
CAS RN |
135264-36-7 | |
Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135264367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.